3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine, difluoromethoxy, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine typically involves the introduction of the chlorine, difluoromethoxy, and trifluoromethyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may introduce hydroxyl or carbonyl groups.
Scientific Research Applications
3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of the difluoromethoxy group.
2-Chloro-3-(trifluoromethyl)pyridine: Lacks the difluoromethoxy group and has a different substitution pattern on the pyridine ring.
Uniqueness
3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKAVAPPXNFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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